molecular formula C4H9NO4S2 B13350240 (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Cat. No.: B13350240
M. Wt: 199.3 g/mol
InChI Key: BVMJOOFLVVQAET-BYPYZUCNSA-N
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Description

(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within a five-membered ring. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is also referred to as a sulfone derivative, which is characterized by the presence of a sulfonamide group attached to the tetrahydrothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfone derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H9NO4S2

Molecular Weight

199.3 g/mol

IUPAC Name

(3S)-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9)/t4-/m0/s1

InChI Key

BVMJOOFLVVQAET-BYPYZUCNSA-N

Isomeric SMILES

C1CS(=O)(=O)C[C@H]1S(=O)(=O)N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)N

Origin of Product

United States

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